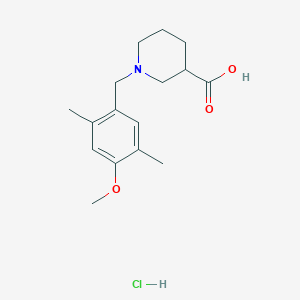

1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride

Description

Basic Molecular Framework

1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride possesses a complex molecular architecture characterized by the integration of multiple functional groups within a single molecular entity. The compound features a six-membered piperidine ring as the central structural core, which serves as the foundation for the attachment of both a substituted benzyl group and a carboxylic acid functionality. The piperidine ring exhibits a saturated nitrogen-containing heterocyclic structure that provides conformational flexibility to the overall molecular framework. The benzyl substituent attached to the nitrogen atom of the piperidine ring contains a methoxy group at the 4-position and two methyl groups at the 2- and 5-positions of the aromatic ring, creating a highly substituted benzene derivative that significantly influences the compound's electronic and steric properties.

The carboxylic acid group is positioned at the 3-position of the piperidine ring, introducing hydrogen bonding capabilities and pH-dependent ionization behavior to the molecular structure. The presence of the hydrochloride salt form indicates that the compound exists as an ionic species under standard conditions, with the nitrogen atom in the piperidine ring likely protonated and associated with a chloride counterion. This salt formation significantly affects the compound's solubility profile and crystalline properties compared to the free base form. The molecular composition demonstrates a carefully designed structure that balances hydrophobic aromatic character with hydrophilic ionic and polar functional groups, creating a compound with distinctive physicochemical properties.

Stereochemical Considerations

The piperidine ring system in this compound adopts a chair conformation under standard conditions, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The positioning of the carboxylic acid group at the 3-position introduces a stereogenic center, potentially giving rise to stereoisomeric forms depending on the synthetic pathway and purification conditions employed during preparation. The benzyl substituent attached to the nitrogen atom can occupy either axial or equatorial positions relative to the piperidine ring plane, with the equatorial position typically favored due to reduced steric interactions with adjacent ring substituents.

The methoxy and methyl substitutions on the benzyl aromatic ring create a specific substitution pattern that influences the overall molecular shape and electronic distribution. The 4-methoxy group introduces electron-donating character to the aromatic system, while the 2,5-dimethyl substitution pattern creates steric bulk that may restrict rotational freedom around the benzyl-nitrogen bond. These stereochemical factors collectively determine the compound's three-dimensional structure and its ability to interact with biological targets or participate in specific chemical reactions. The hydrochloride salt formation may also influence the preferred conformational states through intramolecular and intermolecular hydrogen bonding interactions.

Properties

IUPAC Name |

1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-11-8-15(20-3)12(2)7-14(11)10-17-6-4-5-13(9-17)16(18)19;/h7-8,13H,4-6,9-10H2,1-3H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPPXOGBTSLHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CN2CCCC(C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound consists of a piperidine ring substituted at the 3-position with a carboxylic acid group and at the nitrogen with a 4-methoxy-2,5-dimethylbenzyl substituent. The hydrochloride salt form is typically prepared to enhance stability and solubility.

The synthesis generally involves:

- Preparation or procurement of a suitably substituted piperidine-3-carboxylic acid intermediate.

- Introduction of the 4-methoxy-2,5-dimethylbenzyl group onto the nitrogen atom of the piperidine ring.

- Conversion to the hydrochloride salt.

Preparation of Piperidine-3-carboxylic Acid Intermediate

While direct literature on 1-(4-methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride is limited, related piperidine carboxylic acid derivatives are commonly prepared via catalytic hydrogenation or reduction of pyridine or picoline derivatives, followed by functional group transformations.

For example, a related preparation method for 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride involves:

- Oxidation of 4-picoline-2-carboxylic acid ethyl ester using phospho-molybdic acid catalyst and hydrogen peroxide to form an oxynitride intermediate.

- Reduction of this intermediate in methanol with palladium on charcoal and formamide under mild heating to yield the piperidine carboxylic acid ester hydrochloride.

- Recrystallization from ethanol/ethyl acetate to purify the product with yields around 78-79%.

Though this example is for 4-methyl substitution at position 2, analogous methods can be adapted for 3-substituted piperidines by selecting appropriate starting materials.

Introduction of the 4-Methoxy-2,5-dimethylbenzyl Group

The N-benzylation step typically involves the reaction of the piperidine nitrogen with a benzyl halide or benzyl derivative bearing the 4-methoxy-2,5-dimethyl substitution pattern.

- The benzyl halide (e.g., 4-methoxy-2,5-dimethylbenzyl chloride or bromide) can be prepared by chloromethylation or bromomethylation of 1,3-dimethyl-4-methoxybenzene.

- The piperidine-3-carboxylic acid (or its ester) is reacted with the benzyl halide under basic conditions (e.g., using potassium carbonate or sodium hydride) in a suitable solvent such as acetonitrile or DMF.

- The reaction proceeds via nucleophilic substitution at the benzyl halide, affording the N-substituted piperidine derivative.

Formation of Hydrochloride Salt

The free base of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves compound stability and facilitates isolation as a crystalline solid.

Experimental Data Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation of picoline ester | 4-picoline-2-carboxylic acid ethyl ester, H2O2, phospho-molybdic acid, 0-80 °C, 4-8 h | 92 | Formation of oxynitride intermediate |

| 2 | Reduction | Pd/C, formamide, methanol, 0-50 °C, 10-20 h | 78-79 | Formation of piperidine-2-carboxylic acid ester hydrochloride |

| 3 | N-Benzylation | 4-methoxy-2,5-dimethylbenzyl halide, base, solvent | Variable | N-substitution on piperidine nitrogen |

| 4 | Salt formation | HCl in ethanol or ethyl acetate | Quantitative | Formation of hydrochloride salt |

Research Findings and Considerations

- The oxidation-reduction sequence for preparing piperidine carboxylic acid esters is well-documented and provides high yields with mild conditions, preserving sensitive substituents.

- N-Benzylation requires careful control of reaction conditions to avoid over-alkylation or side reactions; choice of base and solvent critically affects selectivity and yield.

- The hydrochloride salt form enhances compound handling and is typically obtained by simple acid-base treatment.

- Alternative synthetic strategies include palladium-catalyzed allylic amination and Michael addition sequences for constructing substituted piperidines, as reported in organometallic chemistry literature, which may be adapted for complex substitutions.

- The Open Reaction Database provides experimental data on related piperidine derivatives, indicating typical reaction conditions such as low temperature stirring and purification steps to achieve yields around 70%.

Chemical Reactions Analysis

1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding alcohols or amines.

Scientific Research Applications

Basic Information

- Chemical Formula : C₁₆H₂₄ClNO₃

- CAS Number : 1185025-97-1

- Molecular Weight : 299.83 g/mol

- MDL Number : MFCD06800915

Hazard Classification

The compound is classified as an irritant, necessitating careful handling in laboratory settings .

Medicinal Chemistry

1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride has shown promise in the development of novel therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Case Studies

- Antidepressant Activity : Research indicates that piperidine derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : Some studies have explored the cytotoxic effects of this compound against various cancer cell lines. The results suggest that it may induce apoptosis and inhibit tumor growth through multiple pathways.

Pharmacology

The compound's pharmacological profile includes potential applications as an analgesic and anxiolytic agent. Its interaction with central nervous system receptors makes it a candidate for further investigation in pain management and anxiety disorders.

Research Findings

- A study demonstrated that derivatives of this compound could selectively bind to certain receptor subtypes, potentially leading to fewer side effects compared to traditional therapies .

Material Science

In addition to its biological applications, this compound has been investigated for its utility in developing advanced materials. Its ability to form stable complexes with metals has implications for catalysis and sensor technology.

Material Properties

- Stability : The hydrochloride salt form enhances the stability of the compound during storage and application.

- Complexation : The piperidine ring allows for coordination with transition metals, which can be exploited in catalysis .

Comparative Analysis of Piperidine Derivatives

| Compound Name | Chemical Structure | Applications |

|---|---|---|

| This compound | Structure | Antidepressant, Anticancer |

| 1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid | Structure not available | Anticancer |

| 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | Structure not available | Analgesic |

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related piperidine derivatives, focusing on molecular properties, biological activity, and applications.

1-(2-Furylmethyl)piperidine-3-carboxylic Acid Hydrochloride

- Key Differences : Substitution at the 1-position with a furylmethyl group instead of a methoxy-dimethylbenzyl group.

- Biological Activity : Exhibits superior inhibition of glutathione S-transferase (GST) compared to other piperidine derivatives, including the target compound .

- Significance : The furan ring may enhance electron-rich interactions with GST’s active site, suggesting that aromatic substituents significantly influence inhibitory potency .

Tiagabine Hydrochloride

- Molecular Formula: C₂₀H₂₅NO₂S₂·HCl

- Molecular Weight : 412.5 g/mol (including HCl)

- Key Differences : Contains a 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl substituent and an (R)-configuration at the piperidine ring.

- Applications : Approved anticonvulsant drug targeting GABA reuptake .

- Comparison : The thiophene groups in Tiagabine increase lipophilicity and CNS penetration, contrasting with the target compound’s benzyl substituent, which may limit blood-brain barrier permeability .

1-(4-Isopropylbenzyl)piperidine-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₆H₂₄ClNO₂

- Molecular Weight : 297.82 g/mol

- Key Differences : Substitution with an isopropylbenzyl group instead of methoxy-dimethylbenzyl.

- Applications : Primarily used as a synthetic intermediate or catalyst in organic chemistry, lacking reported biological activity .

- Physicochemical Properties: Soluble in water and polar organic solvents (e.g., methanol), with a melting point of 150–155°C .

Meperidine Hydrochloride

- Molecular Formula: C₁₅H₂₁NO₂·HCl

- Molecular Weight : 283.8 g/mol

- Key Differences : Ethyl ester at the 4-position of the piperidine ring and a phenyl group, conferring opioid receptor affinity.

Pyrazine-Substituted Piperidine Carboxylic Acids

- Examples :

- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS RN 930111-02-7)

- 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (CAS RN 886851-58-7)

- Molecular Weight : 221.25 g/mol (both isomers)

- Key Differences : Pyrazine rings introduce nitrogen atoms, enhancing hydrogen-bonding capacity and solubility compared to the target compound’s benzyl group .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- Key Differences : Diphenylmethoxy substitution at the 4-position of piperidine.

Comparative Data Table

Key Findings and Implications

- Structural-Activity Relationships : Substituents on the piperidine ring critically influence biological activity. For example, the furylmethyl group enhances GST inhibition, while the methoxy-dimethylbenzyl group in the target compound may prioritize steric bulk over electronic effects .

- Therapeutic vs. Research Use : Tiagabine and Meperidine are clinically relevant, whereas the target compound and its analogs are primarily research tools, highlighting divergent development pathways .

- Data Gaps: Limited physicochemical and toxicity data for many analogs (e.g., melting points, solubility) underscore the need for further characterization .

Biological Activity

1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride (CAS Number: 1185025-97-1) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a methoxy and dimethylbenzyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C₁₆H₂₄ClNO₃

- Molecular Weight : 299.82 g/mol

- Structure : The compound consists of a piperidine ring with a carboxylic acid functional group and a substituted benzyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Pharmacological Effects

- Receptor Binding Affinity : Initial studies indicate that this compound may interact with various neurotransmitter receptors, suggesting potential applications in neuropharmacology. It may exhibit affinity for serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .

- Antinociceptive Activity : Research has demonstrated that compounds with similar structural features exhibit analgesic properties. The piperidine structure is often associated with pain relief mechanisms, potentially making this compound a candidate for further exploration in pain management therapies .

- Antidepressant-like Effects : Some analogs of piperidine derivatives have shown promise in alleviating depressive symptoms in animal models. The interaction with serotonin receptors could play a significant role in this effect, warranting further investigation into the specific mechanisms of action for this compound .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights that may be applicable to this compound.

Table 1: Summary of Related Compounds and Their Activities

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

- Serotonergic Pathways : Given the structural similarities to known serotonergic agents, this compound may modulate serotonin levels or receptor activity.

- Dopaminergic Modulation : Potential interactions with dopamine receptors could influence reward pathways and mood stabilization.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride, and what challenges are associated with its purification?

The synthesis typically involves multi-step organic reactions, including alkylation of piperidine derivatives and subsequent carboxylation. A key challenge is controlling regioselectivity during benzylation to avoid byproducts. Purification may require recrystallization or chromatography due to the compound’s sensitivity to tautomerization (observed in structurally similar piperidone derivatives, where tautomeric mixtures complicate isolation) . Solvent selection (e.g., methanol/water systems) and temperature control are critical to minimize degradation during purification .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and piperidine moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly to resolve tautomeric or diastereomeric impurities. Infrared (IR) spectroscopy can identify carboxylic acid and methoxy functional groups. For hydrochloride salts, elemental analysis (Cl% quantification) is recommended .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

Due to limited toxicity data, assume acute toxicity risks. Use fume hoods to avoid inhalation, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with water for 15+ minutes. Store in a dark, dry environment at 2–8°C to prevent decomposition. Waste disposal must comply with local regulations for halogenated organic compounds .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., density functional theory) can model transition states to predict regioselectivity during benzylation. Machine learning algorithms, trained on reaction databases, may identify optimal catalysts (e.g., palladium for cross-coupling) and solvent systems. ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to accelerate condition screening .

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in bioactivity data may arise from assay variability (e.g., cell line differences) or impurities. Validate purity via HPLC and NMR before biological testing. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Statistical meta-analysis of published data can identify confounding variables, such as buffer pH or incubation time .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

Flow chemistry systems enhance heat/mass transfer, reducing side reactions during exothermic steps like carboxylation. Design of Experiments (DoE) can optimize parameters (temperature, stoichiometry) for scalability. In-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, monitor reaction progress in real time to ensure consistency .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability?

The hydrochloride salt increases aqueous solubility via protonation of the piperidine nitrogen, enhancing bioavailability for in vivo studies. Solubility can be quantified using shake-flask methods at physiologically relevant pH (1.2–7.4). Comparative studies with freebase forms should include pharmacokinetic profiling (e.g., logP, permeability assays) .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

Modifications to the methoxy or methyl groups on the benzyl ring (e.g., replacing methoxy with ethoxy) or piperidine substitution patterns (e.g., 4- vs. 3-carboxylic acid) are common. Analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride show similar receptor-binding profiles, aiding SAR development .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., molecular docking for receptor affinity predictions) to reconcile discrepancies .

- Toxicity Profiling : Use in silico tools like ProTox-II to predict acute toxicity endpoints, supplemented by in vitro assays (e.g., Ames test for mutagenicity) .

- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.